Acute Oral Toxicity: Bromoaspirin Exhibits 1.7‑Fold Higher Potency (Lower LD50) Than Aspirin in Mice
2-(Acetyloxy)-5-bromobenzoic acid demonstrates significantly lower oral LD50 values compared to unsubstituted aspirin in both rat and mouse models, indicating higher acute toxicity that must be accounted for in any in vivo experimental design . Specifically, the oral LD50 in mice is 650 mg/kg for the brominated compound versus approximately 1100 mg/kg for aspirin , representing a 1.7‑fold increase in acute lethality. This quantitative difference is critical for dose selection and safety margin calculations.
| Evidence Dimension | Acute oral toxicity (LD50) |
|---|---|
| Target Compound Data | Mouse oral LD50: 650 mg/kg; Rat oral LD50: 1130 mg/kg |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid) mouse oral LD50: ~1100 mg/kg; rat oral LD50: ~1500 mg/kg |
| Quantified Difference | Mouse: 1.7‑fold lower LD50 (higher toxicity); Rat: 1.3‑fold lower LD50 |
| Conditions | Rodent models (mouse, rat); oral gavage; observation for mortality; data from Krantz et al. (1946) and contemporary safety data sheets |
Why This Matters
For researchers planning in vivo efficacy or toxicology studies, this quantitative difference in acute lethality mandates careful dose‑ranging and precludes simple dose‑equivalence with aspirin, directly impacting procurement and experimental design decisions.
